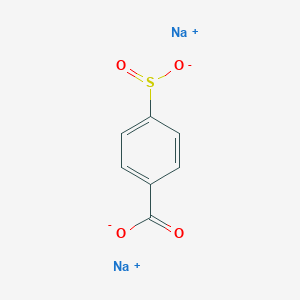

![molecular formula C24H20ClFN2 B2384619 4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole CAS No. 477762-83-7](/img/structure/B2384619.png)

4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

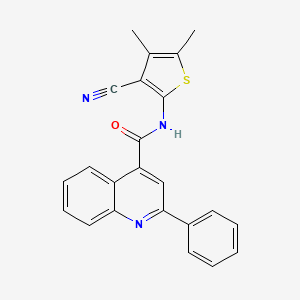

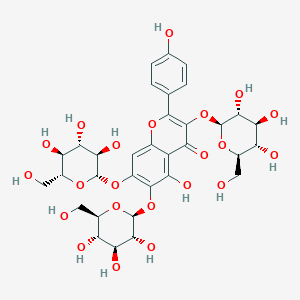

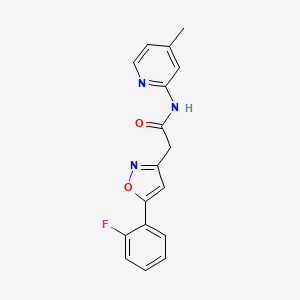

The compound “4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of different phenyl groups (4-chlorophenyl and 2-fluoro-4-propylphenyl) at the 4th and 5th positions could potentially give this compound unique properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, with the phenyl groups providing additional aromaticity. The chlorine and fluorine atoms would be expected to have a significant impact on the electronic properties of the molecule due to their high electronegativity .Chemical Reactions Analysis

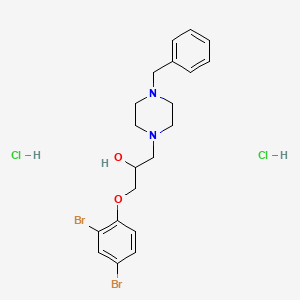

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the phenyl rings or reactions at the nitrogen atoms of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens (chlorine and fluorine) and the propyl group could affect properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Structural and Molecular Characterization

Research on pyrazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole, primarily focuses on their synthesis and molecular characterization. For instance, Loh et al. (2013) synthesized pyrazole compounds and characterized their structures through X-ray single-crystal determination, exploring the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, Chopra et al. (2007) investigated substituted pyrazolines, observing the conformation of the five-membered pyrazole ring and its interactions in crystal structures (Chopra et al., 2007).

Synthesis and Bioactivity

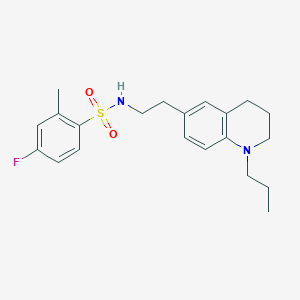

In the context of bioactivity, several studies have delved into the synthesis of pyrazoline derivatives and their potential biological applications. For example, Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds, emphasizing their planarity and orientation, which could have implications in their biological activity (Kariuki et al., 2021). Molecular docking and quantum chemical calculations have been conducted on similar molecules to predict their biological effects, suggesting potential applications in drug design and development (Viji et al., 2020).

Antimicrobial and Anti-Inflammatory Properties

Some studies have also explored the antimicrobial and anti-inflammatory properties of pyrazoline derivatives. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazoles and tested their antibacterial and antifungal activities, indicating the potential of such compounds in treating infections (Ragavan et al., 2010). Moreover, research by Lokeshwari et al. (2017) demonstrated the anti-inflammatory effects of 2-pyrazoline analogues mediated by the inhibition of phospholipase A2, highlighting the therapeutic potential of these molecules in inflammatory conditions (Lokeshwari et al., 2017).

Zukünftige Richtungen

The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. This particular compound, with its unique combination of substituents, could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN2/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-27-28-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFGDZQCAMOQKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)

![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)